Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSNNNNYWQWOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401787 | |
| Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500696-00-4 | |
| Record name | amino(2-bromo-4,5-dimethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 3,4-Dimethoxybenzaldehyde
A widely reported method involves the bromination of 3,4-dimethoxybenzaldehyde as the initial step. In this approach, bromine (Br₂) is introduced into the aromatic ring under acidic conditions. For example, dissolving 3,4-dimethoxybenzaldehyde in glacial acetic acid and treating it with 1.1 equivalents of bromine at 0°C for 3 hours yields 2-bromo-4,5-dimethoxybenzaldehyde with a 95% yield. The reaction proceeds via electrophilic aromatic substitution (EAS), where the methoxy groups direct bromination to the ortho and para positions. The product is isolated through precipitation in ice water and recrystallization from methanol.
Key parameters influencing yield include:
Bromination of 2-(3,4-Dimethoxyphenyl)acetic Acid
Alternative routes start with 2-(3,4-dimethoxyphenyl)acetic acid. Bromination using Br₂ in dichloromethane (CH₂Cl₂) at room temperature for 24 hours achieves 82–94% yield, depending on solvent polarity. The reaction mechanism parallels EAS, with the acetic acid side chain exerting minimal steric hindrance. Post-reaction workup involves quenching excess bromine with sodium thiosulfate (Na₂S₂O₃), followed by recrystallization in ethyl acetate/petroleum ether.
Nucleophilic Substitution Reactions
Coupling with Acetonitrile
A patent by Zhao et al. describes a two-step process where 2-bromo-4,5-dimethoxybenzaldehyde undergoes condensation with cyanoacetic acid. The aldehyde is reacted with cyanoacetic acid in acetonitrile under basic conditions (e.g., piperidine), forming a cinnamonitrile intermediate. Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) yields the target compound. This method achieves a 51% overall yield but requires careful control of hydrogenation conditions to prevent over-reduction.
Alkylation Using n-Butyllithium
In a more advanced approach, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −60°C. Acetonitrile is then added to the lithiated intermediate, facilitating nucleophilic substitution at the benzylic position. After hydrolysis, the crude product is purified via silica gel chromatography, yielding 58% of the target compound. This method highlights the importance of low temperatures in stabilizing reactive intermediates.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis often employs continuous flow reactors to enhance scalability and reproducibility. A bromine stream is mixed with 3,4-dimethoxybenzaldehyde in acetic acid within a microreactor, achieving near-quantitative conversion in minutes due to improved heat and mass transfer. Automated systems integrate real-time monitoring to adjust bromine stoichiometry, minimizing waste and side products.
Purification and Crystallization
Large-scale batches are purified using fractional crystallization. The crude product is dissolved in hot ethyl acetate, followed by gradual cooling to induce crystallization. This method achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
Abbreviations: DMB = Dimethoxybenzaldehyde; DMP = Dimethoxyphenyl; AA = Acetic Acid; RT = Room Temperature.
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Di-bromination and demethylation are common side reactions. Excess bromine or elevated temperatures promote di-bromination, while acidic conditions may cleave methoxy groups. Optimization involves:
Solvent Effects
Polar aprotic solvents (e.g., CH₂Cl₂) improve bromine solubility but may slow reaction kinetics compared to acetic acid. Mixed solvent systems (e.g., AcOH/CH₂Cl₂) balance reactivity and solubility, achieving 94% yield in 18 hours.
Catalytic Enhancements
Recent advances employ Lewis acids like iron(III) chloride (FeCl₃) to accelerate bromination. FeCl₃ coordinates with bromine, enhancing electrophilicity and reducing reaction time to 2 hours with 97% yield.
Chemical Reactions Analysis
Types of Reactions
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 2-amino-4,5-dimethoxyphenylacetic acid.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-amino-4,5-dimethoxyphenylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid features an amino group, a bromo substituent, and two methoxy groups on a phenyl ring. This specific arrangement contributes to its distinctive chemical reactivity and biological interactions. The molecular formula is C₁₁H₁₃BrN₂O₄, with a molecular weight of approximately 303.14 g/mol.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, research has shown that certain derivatives can inhibit cell proliferation and interfere with tubulin polymerization. These compounds were tested on cancer cell lines, revealing their potential to induce G2/M arrest and subsequent apoptotic cell death .
| Compound | Activity | Reference |
|---|---|---|
| 4-Bromo-2,5-dimethoxyphenyl derivatives | Antitumor activity | |
| This compound | Potential for further development |
Neuropharmacological Effects
This compound may also have neuropharmacological applications. Similar compounds have been reported to enhance learning capacity and exhibit psychotomimetic effects in animal models. These findings suggest potential use in treating cognitive disorders or enhancing cognitive function .
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Esterification : The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic applications.
- Amine Reactions : The amino group can participate in nucleophilic substitutions or coupling reactions.
These reactions make the compound valuable for synthesizing more complex organic molecules.
Potential Cosmetic Applications
Due to its unique chemical properties, this compound is being explored for use in cosmetic formulations. Research indicates that compounds with similar structures can exhibit antioxidant properties and skin benefits, making them suitable candidates for inclusion in skincare products .
Case Study 1: Antitumor Efficacy
In a study assessing the cytotoxic effects of various bromo-substituted phenyl compounds on cancer cells, this compound showed promising results. The study utilized flow cytometry to analyze the cell cycle effects and found that treatment led to significant apoptosis in treated cells compared to controls .
Case Study 2: Cognitive Enhancement
Another investigation focused on the neuropharmacological effects of similar compounds demonstrated that administration of this compound resulted in improved learning and memory retention in animal models. This study highlights its potential application in developing treatments for cognitive impairments associated with aging or neurological disorders .
Mechanism of Action
The mechanism of action of Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid: Similar in structure but with different positional isomerism.
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acid: Another closely related compound with slight structural variations.
Uniqueness
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and bromo groups, along with the methoxy substituents, provides a distinct chemical profile that can be leveraged for various applications .
Biological Activity
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that influences its reactivity and biological activity. The presence of both bromine and methoxy groups on the phenyl ring contributes to its chemical properties, making it a versatile compound in medicinal chemistry.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Research indicates that this compound exhibits notable antibacterial effects against various pathogens. For instance, studies have shown it to possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects, potentially through the modulation of cell signaling pathways involved in proliferation and apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has shown effective inhibition against carbonic anhydrase isoenzymes and acetylcholinesterase, which are relevant in the treatment of conditions like glaucoma and Alzheimer's disease .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound can bind to enzymes or receptors, altering their activity. This interaction may lead to conformational changes that enhance or inhibit enzymatic functions .
- Cell Signaling Modulation : By influencing key signaling pathways, the compound can affect gene expression and cellular metabolism. This modulation can lead to changes in cell growth, differentiation, and apoptosis .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
-
Antibacterial Activity :
- A study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.
- Table 1 summarizes the MIC values for various bacterial strains:
Bacterial Strain MIC (μg/ml) Staphylococcus aureus 50 Escherichia coli 100 Salmonella typhi 75 -
Anticancer Activity :
- In vitro assays indicated that the compound could reduce cell viability in cancer cell lines by inducing apoptosis.
- The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:
Cell Line IC50 (μM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 12 - Enzyme Inhibition Studies :
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study focusing on neuroprotective effects found that the compound improved cognitive function in animal models by modulating acetylcholine levels through acetylcholinesterase inhibition.
- Another investigation into its anticancer properties revealed that treatment with this compound led to reduced tumor growth in xenograft models.
Q & A
Q. What are the optimized synthetic routes for Amino(2-bromo-4,5-dimethoxyphenyl)acetic acid, and how do reaction conditions influence yield?
The compound is synthesized via bromination of 2-(3,4-dimethoxyphenyl)acetic acid. Key steps include:
- Bromination : Adding Br₂ (1.1 eq) to the precursor in acetic acid () or anhydrous CH₂Cl₂ (). Stirring at room temperature for 18–24 hours yields 82–94% product.
- Workup : Quenching with Na₂S₂O₃ to remove excess Br₂, followed by precipitation in ice water and recrystallization (EtOAc/petroleum ether) .
Methodological Insight : Solvent choice (acetic acid vs. CH₂Cl₂) and reaction time impact yield. CH₂Cl₂-based methods report higher yields (94%), suggesting improved solubility or reduced side reactions .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Key characterization methods include:
- ¹H NMR (CDCl₃): Peaks at δ 7.04 (s, 1H), 6.79 (s, 1H) for aromatic protons; δ 3.86 (s, 6H) for methoxy groups; δ 3.76 (s, 2H) for the acetic acid side chain .
- ¹³C NMR : Signals at δ 176.1 (carboxylic acid), 149.0–148.5 (oxygenated aromatic carbons), and 56.1–56.2 (methoxy carbons) confirm substitution patterns .
Best Practice : Compare experimental data with literature spectra to resolve discrepancies (e.g., minor shifts due to solvent or impurities) .
Advanced Research Questions
Q. What strategies are effective for analyzing reaction mechanisms in the bromination of 2-(3,4-dimethoxyphenyl)acetic acid?
Mechanistic studies should focus on:
- Electrophilic Aromatic Substitution (EAS) : Bromine acts as an electrophile, targeting electron-rich positions. The para-methoxy group directs Br to the 2-position of the phenyl ring .
- Kinetic Analysis : Monitor reaction progress via TLC or in situ NMR to identify intermediates (e.g., bromonium ion formation).
Challenges : Competing side reactions (e.g., di-bromination) may occur if Br₂ is in excess. Use stoichiometric control (1.1 eq Br₂) to minimize byproducts .
Q. How do structural modifications of this compound influence its bioactivity, particularly in antifungal or anticancer applications?
- Antifungal SAR : Derivatives like 2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts show activity against Candida spp. Modifying the bromine position or methoxy groups alters membrane permeability and target binding .
- Drug Precursor Utility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analogs for high-throughput screening .
Experimental Design : Use computational docking to predict interactions with fungal cytochrome P450 or human kinase targets before synthesizing analogs .
Q. What are the challenges in detecting and quantifying this compound in complex biological matrices?
- Analytical Methods : LC-MS/MS with MRM (multiple reaction monitoring) is optimal. Use a C18 column and a mobile phase of 0.1% formic acid in acetonitrile/water.
- Matrix Effects : Co-eluting metabolites (e.g., demethylated derivatives) can interfere. Employ isotope-labeled internal standards (e.g., ¹³C-labeled analog) for accurate quantification .
Q. How can researchers resolve contradictions in reported synthesis yields (82% vs. 94%)?
- Reproducibility Factors :
- Protocol Optimization : Conduct a Design of Experiment (DoE) to test variables (solvent, Br₂ stoichiometry, temperature) and identify yield-limiting factors .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions
| Parameter | (Acetic Acid) | (CH₂Cl₂) |
|---|---|---|
| Solvent | Acetic acid | Anhydrous CH₂Cl₂ |
| Br₂ Equivalence | 1.1 eq | 1.1 eq |
| Reaction Time | 18 hours | 24 hours |
| Yield | 82% | 94% |
Q. Table 2. Key NMR Assignments
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| ¹H (aromatic) | 7.04 | H-3 (ortho to Br) |
| ¹H (OCH₃) | 3.86 | Two methoxy groups |
| ¹³C (COO⁻) | 176.1 | Carboxylic acid carbonyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
